

Pharmacokinetics and bioavailability of Antalarmin hydrochloride

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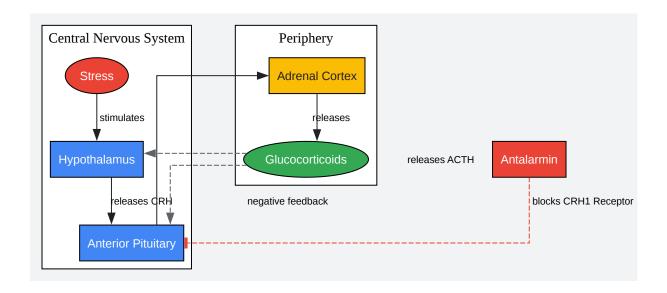
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An in-depth analysis of the pharmacokinetic properties and bioavailability of **Antalarmin hydrochloride**, a selective, non-peptide corticotropin-releasing hormone (CRH) receptor 1 antagonist, is presented in this technical guide. Antalarmin has been a significant tool in preclinical research to investigate the role of the CRH1 receptor in stress, anxiety, depression, and other related disorders.[1][2][3] This document consolidates available quantitative data, details experimental methodologies from key studies, and provides visual representations of its mechanism of action and experimental workflows.

Mechanism of Action: HPA Axis Modulation

Antalarmin exerts its effects by competitively blocking the CRH1 receptor.[1][4] In response to stress, the hypothalamus releases CRH, which stimulates the anterior pituitary to secrete adrenocorticotropic hormone (ACTH).[1][5] ACTH then acts on the adrenal cortex to release glucocorticoids, such as cortisol.[5] By antagonizing the CRH1 receptor, Antalarmin interrupts this cascade, known as the Hypothalamic-Pituitary-Adrenal (HPA) axis, thereby mitigating the physiological responses to stress.[1][5]





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Caption: The Hypothalamic-Pituitary-Adrenal (HPA) axis and the inhibitory action of Antalarmin.

Pharmacokinetic Profile

The pharmacokinetics of Antalarmin and its close analog, CP-154,526, have been characterized in several animal models, including rats and macaques. These studies reveal generally low oral bioavailability and extensive tissue distribution.

Table 1: Pharmacokinetics of Antalarmin in Rhesus Macaques

Data from a study in adult male rhesus macaques following a single 20 mg/kg dose.



Parameter	Oral (p.o.) Administration	Intravenous (i.v.) Administration	Reference
Bioavailability (F)	19.3%	N/A	[6][7]
Elimination Half-Life (t½)	7.82 hours	Not Reported	[6][7]
Total Clearance (CL)	4.46 L/h⋅kg	Not Reported	[6][7]
Mean Plasma Conc. (180 min)	76 ng/mL	N/A	[6][7]
Mean CSF Conc. (180 min)	9.8 ng/mL	N/A	[6][7]

Table 2: Pharmacokinetics of CP-154,526 (Antalarmin Analog) in Rats

Data from studies in male Sprague-Dawley and Wistar rats.



Species	Dose	Route	Parameter	Value	Reference
Sprague- Dawley Rat	5 mg/kg	i.v.	Volume of Distribution (Vd)	6.7 L/kg	[1]
Plasma Clearance	82 mL/min/kg	[1]			
Elimination Half-Life (t½)	1.5 hours	[1]	_		
Sprague- Dawley Rat	10 mg/kg	p.o.	Peak Plasma Conc. (Cmax)	367 ng/mL	[1]
Time to Peak (Tmax)	0.5 - 1 hour	[1]			
Bioavailability (F)	37%	[1]	_		
Hepatic Clearance (est.)	63%	[1]	_		
Wistar Rat	5 mg/kg	p.o.	Bioavailability (F)	27%	[1]
Volume of Distribution (Vd)	105 L/kg	[1]			
Total Clearance (CLt)	36 mL/min/kg	[1]	_		
Brain:Plasma Ratio (8h)	2.5	[1]	_		

Bioavailability and Formulation Studies



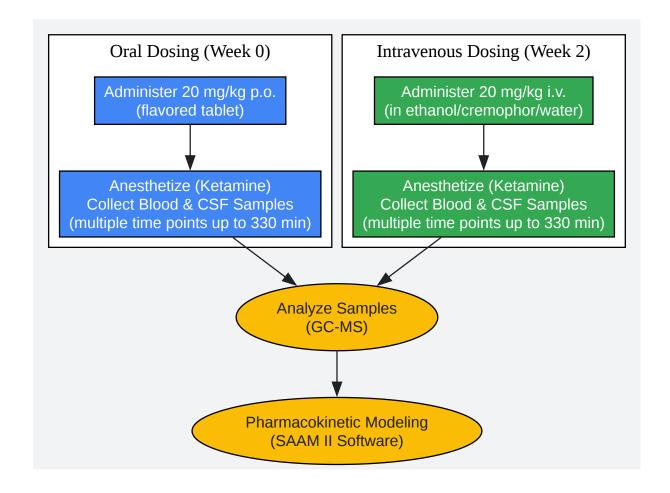
Antalarmin exhibits poor water solubility (<1 µg/mL), which is a primary contributor to its low oral bioavailability.[8][9] Research into different formulations has shown that bioavailability can be significantly enhanced. A study in rats demonstrated that a 20% Cremophor EL solution increased oral bioavailability fivefold compared to a simple suspension.[8] Furthermore, a lipid-based formulation composed of 20% oleic acid, 40% Cremophor EL, and 40% Labrasol resulted in a more than 12-fold increase in bioavailability over the suspension.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic data. The following sections summarize the protocols from key studies.

Primate Pharmacokinetic Study Workflow

An extensive study in rhesus macaques was conducted to determine the pharmacokinetic profile of Antalarmin following both oral and intravenous administration.[6][7]





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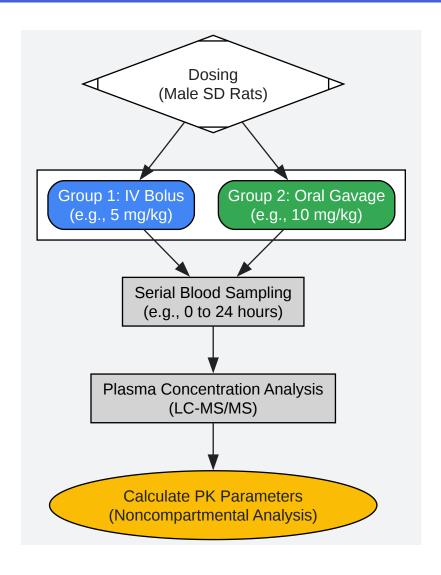
Caption: Workflow for the pharmacokinetic study of Antalarmin in rhesus macaques.

- Subjects: Eight adult male rhesus monkeys.[6][7]
- Oral Administration: A single 20 mg/kg dose was given in a flavored tablet form to animals on an empty stomach.[6][7]
- Intravenous Administration: Two weeks after the oral dose, the same subjects received a 20 mg/kg i.v. injection. The drug was dissolved in a vehicle of ethanol, Cremophor, and water (5:5:90 ratio) and administered over two minutes.[7]
- Sample Collection: For both routes, blood and cerebrospinal fluid (CSF) samples were collected at multiple time points up to 330 minutes post-administration. Anesthesia with ketamine hydrochloride (15 mg/kg, i.m.) was used to facilitate sample collection.[6][7]
- Analytical Method: Drug concentrations in plasma and CSF were quantified using a gas chromatography-mass spectrometry (GC-MS) assay.[7]
- Data Analysis: A three-compartmental model analysis was performed using SAAM II software to determine the pharmacokinetic parameters.[6][7]

Rodent Pharmacokinetic Study Workflow

A common workflow for evaluating pharmacokinetics in rats involves administering the compound via oral gavage and intravenous injection to different groups of animals.





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Caption: General experimental workflow for pharmacokinetic studies of Antalarmin in rats.

- Subjects: Male Sprague-Dawley rats.[5]
- Administration: Separate groups of rats were used for intravenous (e.g., 5 mg/kg) and oral (e.g., 10 mg/kg) administration.[5] The vehicle used in one study was a mixture of phenol, TPGS, and PEG400 (70%:20%:10%).[5]
- Sample Collection: Blood samples were collected serially from each animal at specified time points, often over a 24-hour period.[5]
- Analytical Method: Plasma concentrations of Antalarmin were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which offers high



sensitivity and specificity.[5] A lower limit of quantitation (LLOQ) of 1 ng/mL has been reported.[5] An HPLC-ESI/MS method has also been developed for quantification in canine plasma.[10]

• Data Analysis: Pharmacokinetic parameters were calculated using noncompartmental analysis with software such as Phoenix WinNonlin.[5]

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